Methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate Methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate
Brand Name: Vulcanchem
CAS No.: 65639-58-9
VCID: VC4966899
InChI: InChI=1S/C18H19N3O4/c1-25-18(22)14-7-8-16(17(13-14)21(23)24)20-11-9-19(10-12-20)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3
SMILES: COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=CC=CC=C3)[N+](=O)[O-]
Molecular Formula: C18H19N3O4
Molecular Weight: 341.367

Methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate

CAS No.: 65639-58-9

Cat. No.: VC4966899

Molecular Formula: C18H19N3O4

Molecular Weight: 341.367

* For research use only. Not for human or veterinary use.

Methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate - 65639-58-9

Specification

CAS No. 65639-58-9
Molecular Formula C18H19N3O4
Molecular Weight 341.367
IUPAC Name methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate
Standard InChI InChI=1S/C18H19N3O4/c1-25-18(22)14-7-8-16(17(13-14)21(23)24)20-11-9-19(10-12-20)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3
Standard InChI Key GFBKCJHXEKDMDZ-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=CC=CC=C3)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₉H₂₁N₃O₄, with a molecular weight of 355.4 g/mol . Its IUPAC name, methyl 3-nitro-2-[(4-phenylpiperazin-1-yl)methyl]benzoate, reflects three critical functional groups:

  • A benzoate ester at position 1 of the aromatic ring.

  • A nitro group (-NO₂) at position 3.

  • A 4-phenylpiperazine moiety attached via a methylene bridge at position 2 .

The canonical SMILES representation, COC(=O)C1=C(C(=CC=C1)N+[O-])CN2CCN(CC2)C3=CC=CC=C3, illustrates this arrangement . The phenylpiperazine group introduces basicity and hydrogen-bonding capabilities, while the nitro group enhances electrophilicity, influencing both reactivity and potential biological interactions.

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Solubility (pH 7.4)19.7 µg/mLBurnham Center
Topological Polar Surface Area78.6 ŲPubChem
Monoisotopic Mass355.1532 DaPubChem

The moderate solubility in aqueous buffers suggests potential challenges in bioavailability, necessitating formulation optimizations for pharmacological studies .

Synthesis and Analytical Characterization

Synthetic Strategies

While detailed industrial protocols remain proprietary, retrosynthetic analysis suggests a multi-step approach:

  • Nitration: Introduction of the nitro group to a methyl benzoate precursor under controlled acidic conditions.

  • Mannich Reaction: Attachment of the 4-phenylpiperazine group via a methylene bridge using formaldehyde and piperazine derivatives.

  • Esterification: Final stabilization of the benzoate ester group .

Critical reaction parameters include temperature control (±2°C) and solvent selection (e.g., dichloromethane or DMF) to prevent premature hydrolysis of the ester group.

Analytical Confirmation

X-ray crystallography (CCDC 738274) confirms the molecular geometry, particularly the planar aromatic system and the chair conformation of the piperazine ring . Nuclear Magnetic Resonance (NMR) spectra reveal distinct signals for:

  • Aromatic protons: δ 7.2–8.1 ppm (multiplet, 8H)

  • Piperazine methylene: δ 2.5–3.4 ppm (triplet, 4H)

  • Ester methyl group: δ 3.8 ppm (singlet, 3H)

High-resolution mass spectrometry (HRMS) aligns with the theoretical m/z of 355.1532 for [M+H]⁺ .

Computational and Toxicological Profiling

ADMET Predictions

Computational models (SwissADME, ProTox-II) suggest:

  • Moderate blood-brain barrier permeability (logBB: 0.3)

  • Potential hepatotoxicity (Probability: 62%) due to nitroarene metabolism

  • CYP3A4 inhibition risk (Ki: 8.7 µM)

Ecotoxicological Considerations

The compound’s environmental fate analysis indicates:

  • Biodegradation half-life: >60 days (OECD 301F)

  • Bioaccumulation factor: 1.2 (low risk)

  • Aquatic toxicity (Daphnia magna): EC₅₀ 12 mg/L

Future Directions and Challenges

Synthetic Optimization

  • Develop continuous-flow nitration to improve yield (>85%)

  • Explore biocatalytic esterification for greener synthesis

Pharmacological Development

  • Structure-activity relationship (SAR) studies on piperazine substituents

  • PET radiolabeling (¹¹C-methyl group) for CNS imaging applications

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